1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one involves multiple steps, including:
Formation of the pyrrolidine derivative: : Pyrrolidine reacts with 6-Ethyl-5-fluoropyrimidine-4-ol under specified conditions to produce 3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine.
Alkylation process: : This intermediate is then subjected to an alkylation reaction with 3-chloropropan-1-one in the presence of a base to yield the target compound.
Industrial Production Methods
On an industrial scale, this compound can be synthesized using continuous flow techniques that enhance reaction control and efficiency. Advanced reactors and automation ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: : This reaction involves the transformation of the sulfur atom, typically using reagents like hydrogen peroxide.
Reduction: : The compound can be reduced under conditions involving strong reducing agents.
Substitution: : It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring and the pyrrolidine moiety.
Common Reagents and Conditions
Reagents such as sodium hydride, hydrogen peroxide, and various organic solvents are commonly employed under controlled temperatures to facilitate these reactions.
Major Products
Depending on the reaction, products can range from sulfoxides or sulfones in oxidation reactions to more saturated derivatives in reduction reactions.
Scientific Research Applications
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one finds applications in multiple scientific domains:
Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.
Biology: : Investigated for its potential role in modulating biological pathways.
Medicine: : Explored for its pharmacological properties, including enzyme inhibition.
Industry: : Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors, where it can bind to active sites or modulate signaling pathways. Detailed studies reveal that its ethyl and fluoropyrimidine moieties play significant roles in its biochemical activity.
Comparison with Similar Compounds
Comparison
Compared to other compounds with similar structures, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one stands out due to its unique combination of ethyl and fluoropyrimidine groups, which confer distinct reactivity and specificity.
Similar Compounds
1-(3-((6-Methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
1-(3-((6-Ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one
These compounds, though similar in structure, exhibit different properties due to variations in their substituents, making each unique in its own right.
Properties
IUPAC Name |
1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c1-2-16-18(20)19(22-13-21-16)25-14-8-10-23(12-14)17(24)9-11-26-15-6-4-3-5-7-15/h3-7,13-14H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMGHUOZXAYDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CCSC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.